molecular formula C6H8ClNO3 B589256 (S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate CAS No. 132166-79-1

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate

Cat. No.: B589256
CAS No.: 132166-79-1
M. Wt: 177.584
InChI Key: ITOHCVZZXXACBT-BYPYZUCNSA-N
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Description

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate typically begins with the starting material (S)-proline. The synthetic route involves the chloroacetylation of (S)-proline to form (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, followed by amidation of its carboxylate group and final dehydration . The reaction conditions often require the use of chloroacetyl chloride and a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid .

Scientific Research Applications

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Chloromethyl 5-oxopyrrolidine-2-carboxylate is unique due to its specific chloromethyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and chemical probes .

Properties

IUPAC Name

chloromethyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3/c7-3-11-6(10)4-1-2-5(9)8-4/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOHCVZZXXACBT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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